molecular formula C10H10ClNO B8650600 3-Chloro-4-isopropoxybenzonitrile

3-Chloro-4-isopropoxybenzonitrile

Cat. No.: B8650600
M. Wt: 195.64 g/mol
InChI Key: LEJWXCQABFWGER-UHFFFAOYSA-N
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Description

3-Chloro-4-isopropoxybenzonitrile is a benzonitrile derivative featuring a chlorine atom at the 3-position and an isopropoxy group at the 4-position of the aromatic ring. This compound is of interest in agrochemical and pharmaceutical research due to the electron-withdrawing effects of the nitrile and chloro groups, which enhance stability and influence reactivity.

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

3-chloro-4-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H10ClNO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,1-2H3

InChI Key

LEJWXCQABFWGER-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-isopropoxybenzonitrile can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale ammoxidation processes due to their efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-isopropoxybenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitrile group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: 3-Chloro-4-isopropoxy-benzylamine.

    Oxidation: 3-Chloro-4-isopropoxy-benzaldehyde or 3-Chloro-4-isopropoxy-benzoic acid.

Scientific Research Applications

3-Chloro-4-isopropoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-isopropoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The table below summarizes key differences between 3-chloro-4-isopropoxybenzonitrile and its analogs:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
This compound Cl (3), OiPr (4) C₁₀H₉ClNO ~197.64* High stability due to electron-withdrawing groups; agrochemical intermediate Inferred
4-Isopropoxy-3-methoxybenzyl chloride OMe (3), OiPr (4), Cl (benzyl) C₁₁H₁₃ClO₂ 212.67 Reactive benzyl chloride intermediate; suited for nucleophilic substitutions
3-Cyclopentyloxy-4-methoxybenzonitrile OCyclopentyl (3), OMe (4) C₁₃H₁₄ClNO₂ 259.71 Bulkier substituents may reduce solubility; potential pharmaceutical applications
3-Chloro-4-(4-formylphenoxy)benzonitrile Cl (3), O-PhCHO (4) C₁₄H₈ClNO₂ 257.67 Aldehyde enables further derivatization; higher molecular complexity
2-Chloro-4-{...}-benzonitrile () Multiple substituents (e.g., trifluoromethyl, quinoline) C₂₄H₁₇Cl₂F₃N₂O₃ 533.31 Complex structure with pharmacological potential (e.g., kinase inhibition)

*Note: Molar mass for this compound is calculated based on its formula.

Key Findings:
  • Electronic Effects : The chloro and nitrile groups in the target compound create a strong electron-deficient aromatic ring, enhancing resistance to electrophilic attack compared to methoxy-substituted analogs (e.g., 4-isopropoxy-3-methoxybenzyl chloride) .
  • Steric Hindrance: The isopropoxy group offers moderate bulk, balancing solubility and steric effects.
  • Reactivity : The benzyl chloride in 4-isopropoxy-3-methoxybenzyl chloride makes it highly reactive in nucleophilic substitutions, whereas the nitrile group in the target compound favors stability over reactivity .
  • Functional Versatility: 3-Chloro-4-(4-formylphenoxy)benzonitrile’s aldehyde group provides a reactive site for conjugation, a feature absent in the target compound .

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